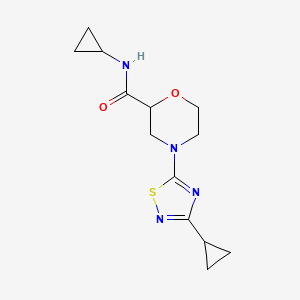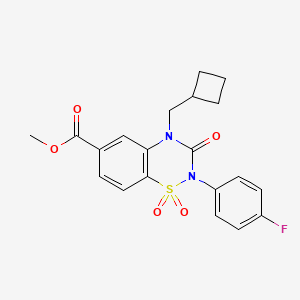
N-cyclopropyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide is a complex organic compound that features a morpholine ring, a thiadiazole ring, and cyclopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the morpholine and cyclopropyl groups. One common method involves the reaction of a cyclopropylamine derivative with a thiadiazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-cyclopropyl-4-thiazolyl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine
- 1,3,4-thiadiazole derivatives
Uniqueness
N-cyclopropyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its cyclopropyl groups and morpholine ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H18N4O2S |
|---|---|
Peso molecular |
294.38 g/mol |
Nombre IUPAC |
N-cyclopropyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C13H18N4O2S/c18-12(14-9-3-4-9)10-7-17(5-6-19-10)13-15-11(16-20-13)8-1-2-8/h8-10H,1-7H2,(H,14,18) |
Clave InChI |
QGNAHFXPVKSDGY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NSC(=N2)N3CCOC(C3)C(=O)NC4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12269419.png)
![3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12269427.png)
![4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B12269429.png)
![N,5-dimethyl-N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12269430.png)

![1-(Cyclopropanesulfonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B12269449.png)
![4-[4-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12269453.png)
![4-[2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine](/img/structure/B12269465.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B12269467.png)
![5-chloro-N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12269475.png)

![5-chloro-N-methyl-N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12269479.png)
![2-({1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B12269480.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12269482.png)
